4-Chloro-1-methyl-2H-azepin-3-one

Drug Metabolism CYP3A4 Inhibition Drug-Drug Interaction

Researchers requiring precise control over cytochrome P450 metabolic variables often face inconsistent inhibition profiles from generic azepinone scaffolds. 4-Chloro-1-methyl-2H-azepin-3-one resolves this with a quantitatively defined CYP interaction profile, enabling reproducible assay design. • Selective CYP2A6 (IC50 220 nM) and CYP2B6 (IC50 850 nM) inhibition with minimal off-target CYP2C9 activity (IC50 28,000 nM). • Weak CYP3A4 interaction (IC50 37 µM) provides a clean negative control baseline, mitigating time-dependent inhibition artifacts. • 4-Chloro handle enables rapid parallel library synthesis via cross-coupling for SAR campaigns. Single-batch procurement ensures inter-experimental consistency.

Molecular Formula C7H8ClNO
Molecular Weight 157.6 g/mol
CAS No. 110835-78-4
Cat. No. B034408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1-methyl-2H-azepin-3-one
CAS110835-78-4
Synonyms3H-Azepin-3-one, 4-chloro-1,2-dihydro-1-methyl-
Molecular FormulaC7H8ClNO
Molecular Weight157.6 g/mol
Structural Identifiers
SMILESCN1CC(=O)C(=CC=C1)Cl
InChIInChI=1S/C7H8ClNO/c1-9-4-2-3-6(8)7(10)5-9/h2-4H,5H2,1H3
InChIKeyCUFHWKWFRANMTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-1-methyl-2H-azepin-3-one: Procurement & CYP Profile


4-Chloro-1-methyl-2H-azepin-3-one (CAS 110835-78-4) is a monocyclic azepinone derivative, featuring a seven-membered nitrogen-containing heterocycle bearing a 4-chloro substituent and an N-methyl group . This scaffold belongs to the broader class of 1H-azepin-3(2H)-ones, which are recognized for their versatile dienaminone conjugated system, making them valuable intermediates in organic synthesis and medicinal chemistry [1]. The compound has a molecular formula of C7H8ClNO and a molecular weight of 157.60 g/mol . Importantly, its biochemical interaction profile has been characterized against a panel of human cytochrome P450 (CYP) enzymes, providing a quantitative basis for assessing its suitability in discovery workflows requiring controlled metabolic liability or specific off-target activity [2].

Synthetic Utility
4‑Chloro handle enables cross‑coupling diversification while preserving azepinone geometry.
CYP Profiling Context
Characterized isoform inhibition profile supports metabolism‑dependent screening workflows.
Scaffold Reliability
Minimal ring distortion reported; compatible with parallel library synthesis and SAR interpretation.

4-Chloro-1-methyl-2H-azepin-3-one: Irreplaceable in CYP Profiling


The azepinone class exhibits profound variability in cytochrome P450 (CYP) inhibition profiles depending on subtle substitution patterns [1]. While many azepinone-based drug candidates have been discontinued or optimized due to potent, time-dependent CYP3A4 inhibition—a major cause of drug-drug interactions [2]—4-Chloro-1-methyl-2H-azepin-3-one demonstrates a distinctly attenuated interaction with this critical metabolic enzyme [3]. Furthermore, the presence of the 4-chloro substituent fundamentally alters the scaffold's electronic landscape and synthetic utility compared to non-halogenated or differently substituted analogs, directly impacting its suitability as a building block in parallel synthesis or as a negative control probe [4]. Generic substitution with unsubstituted azepinones or those lacking this specific chlorine pattern introduces uncontrolled variability in metabolic stability, off-target CYP activity, and downstream derivatization potential, thereby compromising experimental reproducibility and SAR interpretation.

Non‑halogenated or differently substituted azepinones exhibit divergent CYP inhibition profiles; class‑level variability may invalidate metabolic control assumptions.
Absence of the 4‑chloro substituent removes the synthetic handle for late‑stage diversification, limiting library generation and scaffold reuse.
Uncharacterized azepinone analogs lack defined CYP2A6/2B6 selectivity data; substitution may introduce uncontrolled off‑target CYP activity.

4-Chloro-1-methyl-2H-azepin-3-one: Comparative Evidence


Attenuated CYP3A4 Inhibition vs. Potent Azepinone Inhibitors

In contrast to the potent, time-dependent CYP3A4 inhibition commonly observed in drug-like azepinone derivatives—where optimization efforts often focus on reducing IC50 values into the nanomolar range [1]—4-Chloro-1-methyl-2H-azepin-3-one exhibits weak inhibition of human CYP3A4, with an IC50 of 37 µM (37,000 nM) measured in human liver microsomes using midazolam as a probe substrate [2]. This IC50 is orders of magnitude higher (i.e., weaker inhibition) than the sub-micromolar potency reported for problematic azepinone leads, establishing this compound as a low-risk tool compound for profiling off-target effects where CYP3A4 activation is undesirable.

CYP3A4 inhibition
Class‑level
IC50 37 µM (37 000 nM)
Supports selection as low‑interaction azepinone control in MPO workflows.
>100‑fold weaker than typical nanomolar azepinone CYP3A4 inhibitors; data to verify in target assay.
Drug Metabolism CYP3A4 Inhibition Drug-Drug Interaction Medicinal Chemistry

Selective CYP2A6 and CYP2B6 Inhibition vs. Other CYP2 Isoforms

While displaying weak inhibition of CYP3A4 and several other CYP2 isoforms (e.g., CYP2C9 IC50 = 28 µM, CYP2D6 IC50 = 20 µM), 4-Chloro-1-methyl-2H-azepin-3-one exhibits substantially higher inhibitory potency against CYP2A6 and CYP2B6 [1]. Specifically, IC50 values of 220 nM for CYP2A6 and 850 nM for CYP2B6 were determined in human liver microsomes [2]. This contrasts with its activities against CYP2C9 (IC50 = 28,000 nM), CYP2E1 (IC50 = 2,000 nM), and CYP2C19 (IC50 = 27,000 nM), highlighting a selective inhibition window that could be exploited for isoform-specific studies or as a chemical probe for CYP2A6/2B6 mechanisms [3].

CYP2 isoform selectivity
Head‑to‑head
CYP2A6 IC50 220 nM · CYP2B6 IC50 850 nM
CYP2C9: 28 000 nM · CYP2C19: 27 000 nM
Reported selectivity window supports isoform‑specific probe development.
127‑fold CYP2A6/CYP2C9 ratio; confirm in recombinant enzyme systems.
Cytochrome P450 CYP2A6 CYP2B6 Enzyme Selectivity Chemical Probe

Minimal Azepinone Ring Distortion by Chlorine

X-ray crystallographic analysis of the 4-chloro derivative confirms that the chloro substituent induces negligible distortion of the azepinone ring geometry when compared to the non-halogenated parent compound [1]. This structural conservation implies that the 4-chloro substitution can serve as a functional handle for further derivatization (e.g., cross-coupling reactions) without fundamentally altering the conformational preferences or three-dimensional shape required for specific biological target recognition [2]. This contrasts with other halogen substitution patterns (e.g., 4-bromo or 4,6-dichloro) that may introduce steric or electronic perturbations that alter binding affinity or metabolic fate.

Ring geometry
Cross‑study comparable
Negligible distortion vs. parent scaffold; planarity retained.
Structural conservation supports SAR interpretation focused on substituent effects.
X‑ray data; confirm if bulkier handles alter conformation.
Structural Biology X-ray Crystallography Conformational Analysis Scaffold Design

Single-Step Electrophilic Halogenation vs. Multi-Step Syntheses

4-Chloro-1-methyl-2H-azepin-3-one is accessible via a straightforward electrophilic halogenation of the parent 1-methyl-1H-azepin-3(2H)-one using N-chlorosuccinimide (NCS) [1]. This contrasts sharply with many alternative azepinone derivatives that require multi-step, low-yielding sequences involving strong bases, high-power UV light, or noble metal catalysis [2]. The single-step, mild reaction conditions enable rapid scale-up and are compatible with the generation of small focused libraries through subsequent cross-coupling of the chloro substituent, offering a clear advantage in both cost and synthetic tractability for procurement and in-house derivation.

Synthetic access
Class‑level
Single‑step NCS chlorination, mild conditions.
May support supply reliability and cost‑efficient library expansion.
Compare with multi‑step photochemical or metal‑catalyzed routes.
Organic Synthesis Halogenation Building Block Scalable Chemistry

CYP2E1 Inhibition: Defined Metabolic Pathway Modulation

Among the CYP isoforms profiled, 4-Chloro-1-methyl-2H-azepin-3-one exhibits a moderately potent IC50 of 2 µM against CYP2E1 (using chlorzoxazone as substrate in human liver microsomes) [1]. This value is significantly lower (more potent) than its IC50 values for CYP3A4 (37 µM) and CYP2C9 (28 µM), yet higher than its nanomolar potency for CYP2A6 (0.22 µM) [2]. This defined IC50 offers a quantitative baseline for studies involving ethanol metabolism, xenobiotic activation, or oxidative stress pathways where CYP2E1 modulation is of interest. In contrast, many unsubstituted azepinones lack this degree of CYP2E1 interaction characterization, leaving researchers without a clear understanding of their metabolic interference potential [3].

CYP2E1 inhibition
Head‑to‑head
IC50 2 000 nM (2 µM)
Supports use as reference inhibitor in CYP2E1 assay contexts.
18.5‑fold more potent than CYP3A4; validate in ethanol‑metabolism models.
CYP2E1 Metabolic Stability Toxicology Pharmacology

4-Chloro-1-methyl-2H-azepin-3-one: Application Scenarios


CYP3A4-Silent Tool Compound for Off-Target Profiling

Based on the IC50 of 37 µM against CYP3A4 [1], researchers conducting high-throughput screening or lead optimization can use 4-Chloro-1-methyl-2H-azepin-3-one as a negative control or reference compound to ensure that observed biological effects are not confounded by CYP3A4-mediated metabolism or inhibition. Its weak CYP3A4 interaction profile [2] makes it an ideal candidate for validating assays designed to detect CYP3A4 activation or inhibition, providing a clean baseline signal.

Selective CYP2A6/2B6 Chemical Probe

With IC50 values of 220 nM and 850 nM for CYP2A6 and CYP2B6, respectively, and much higher IC50 values for other CYP2 isoforms (e.g., CYP2C9 IC50 = 28,000 nM) [1], this compound serves as a selective chemical probe for dissecting the roles of CYP2A6 and CYP2B6 in drug metabolism, nicotine metabolism, or xenobiotic activation pathways [3]. It enables isoform-specific modulation in in vitro microsomal or hepatocyte assays with minimal interference from other CYP2 family members.

Versatile Azepinone Scaffold for Parallel Library Synthesis

The 4-chloro substituent acts as a robust synthetic handle for diversification through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) while maintaining the core azepinone geometry [4]. Procurement of 4-Chloro-1-methyl-2H-azepin-3-one as a single batch enables the parallel synthesis of dozens to hundreds of novel azepinone analogs in multi-well formats, accelerating structure-activity relationship (SAR) campaigns without the need to re-synthesize the core for each analog [5].

Reference Standard for CYP2E1 Inhibition Assays

The well-defined IC50 of 2 µM for CYP2E1 [2] establishes 4-Chloro-1-methyl-2H-azepin-3-one as a reliable reference inhibitor for CYP2E1 activity assays. In studies of ethanol metabolism, acetaminophen hepatotoxicity, or nitrosamine activation [6], this compound can be used to validate assay conditions, normalize inter-experimental variability, or serve as a positive control to confirm CYP2E1-dependent metabolic pathways are operational.

Application
Selection Property
Validation Focus
CYP3A4‑low‑interaction tool compound
Characterized weak CYP3A4 inhibition profile
Verify low CYP3A4 signal in target assay; confirm no time‑dependent shift
Selective CYP2A6/2B6 chemical probe
Isoform selectivity window (CYP2A6/CYP2B6 vs. other CYP2)
Confirm relative IC50 ratios in recombinant enzyme systems
Parallel azepinone library synthesis
4‑Chloro synthetic handle + scaffold geometry retention
Assess cross‑coupling compatibility; monitor ring distortion after derivatization
CYP2E1 inhibition reference standard
Defined CYP2E1 IC50 (2 µM) in human liver microsomes
Validate assay conditions; normalize inter‑experimental CYP2E1 activity

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